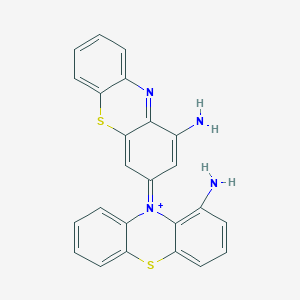
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium typically involves multi-step organic reactions. The starting materials are usually substituted phenothiazines, which undergo a series of reactions including nitration, reduction, and condensation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions for maximum efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and function.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenothiazines.
科学的研究の応用
Chemistry
In chemistry, (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural similarity to other phenothiazines suggests it could have interesting pharmacological properties.
Medicine
Given the medicinal importance of phenothiazines, this compound might be explored for its therapeutic potential. It could be studied for its effects on the central nervous system, anti-inflammatory properties, or other medicinal applications.
Industry
In the industrial sector, this compound could be used in the development of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium would likely involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving oxidative stress, neurotransmitter modulation, or other biochemical processes.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antiemetic and antihistamine agent also belonging to the phenothiazine family.
Thioridazine: Another antipsychotic with structural similarities to the compound .
Uniqueness
What sets (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium apart is its specific substitution pattern and electronic configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
144097-10-9 |
|---|---|
分子式 |
C24H17N4S2+ |
分子量 |
425.6 g/mol |
IUPAC名 |
3-(1-aminophenothiazin-10-ium-10-ylidene)phenothiazin-1-amine |
InChI |
InChI=1S/C24H16N4S2/c25-15-6-5-11-21-24(15)28(18-8-2-4-10-20(18)30-21)14-12-16(26)23-22(13-14)29-19-9-3-1-7-17(19)27-23/h1-13,26H,25H2/p+1 |
InChIキー |
DQVFOFDEMULXDK-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=[N+]4C5=CC=CC=C5SC6=CC=CC(=C64)N)C=C3S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
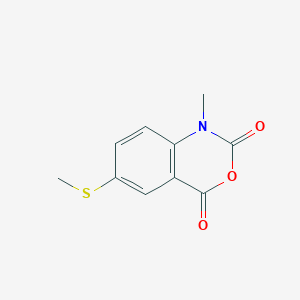
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)
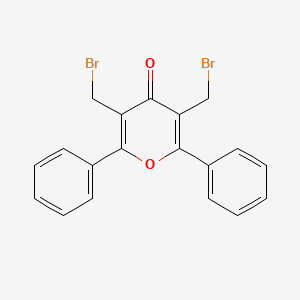
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)

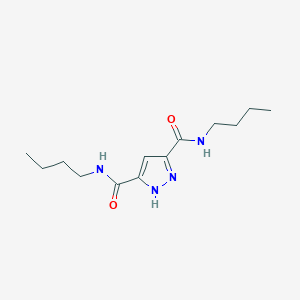
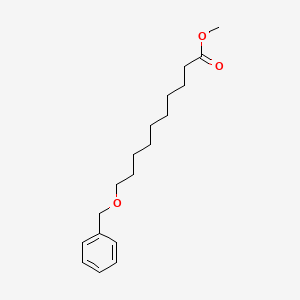
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
